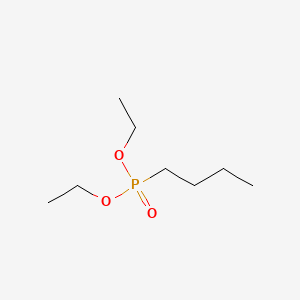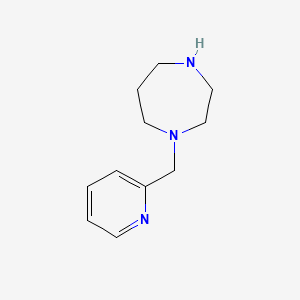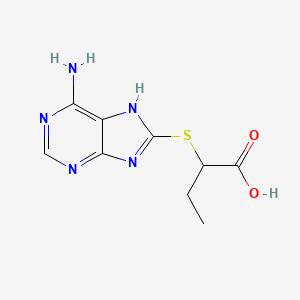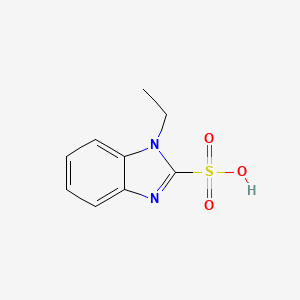
Diethyl butylphosphonate
Vue d'ensemble
Description
Diethyl butylphosphonate is an organophosphorus compound with the molecular formula C8H19O3P . It has an average mass of 194.208 Da and a monoisotopic mass of 194.107178 Da . It is also known by other names such as Butylphosphonate de diéthyle, Diethyl-butylphosphonat, and Phosphonic acid, P-butyl-, diethyl ester .
Molecular Structure Analysis
Diethyl butylphosphonate contains a total of 30 bonds, including 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 phosphonate .
Chemical Reactions Analysis
Phosphonates have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . They are involved in practically significant synthesis reactions, primarily the formation of phosphorus–carbon bonds .
Physical And Chemical Properties Analysis
Diethyl butylphosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 245.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.3±3.0 kJ/mol and a flash point of 116.6±39.1 °C . The index of refraction is 1.415, and it has a molar refractivity of 49.5±0.3 cm3 .
Applications De Recherche Scientifique
Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds
Diethyl butylphosphonate is used in the modular preparation of phosphonylated derivatives, which exhibit interesting biological activities . This method is based on chemoselective activation with triflic anhydride and enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .
Hydrolysis and Dealkylation
Phosphinates and phosphonates, including Diethyl butylphosphonate, can be prepared from their esters by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
Bioisosteric Groups
Phosphinic acids and derivatives, which can be synthesized from Diethyl butylphosphonate, serve as bioisosteric groups . These molecules play key roles in many different areas of life science .
Antibacterial Agents
Phosphinic and phosphonic acids, which can be synthesized from Diethyl butylphosphonate, are known as antibacterial agents . They have remained active against both Gram-positive and Gram-negative multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria .
Antiviral Agents
Acyclic nucleoside phosphonic derivatives like Cidofovir, Adefovir, and Tenofovir, which can be synthesized from Diethyl butylphosphonate, play an important role in the treatment of DNA virus and retrovirus infections .
CNS Therapeutics
Some P-esters, which can be synthesized from Diethyl butylphosphonate, are known as glutamate and GABA-based CNS therapeutics . Glutamate is a main excitatory neurotransmitter, so agonists of the metabotropic glutamate receptor can be new therapeutic targets for brain disorders (schizophrenia, Parkinson’s disease, pain). GABA is a main inhibitory neurotransmitter which is responsible for neurological disorders (epilepsy, anxiety disorders) .
Bone Density Enhancers
Dronates, which can be synthesized from Diethyl butylphosphonate, are known to increase the mineral density in bones .
Anticancer Agents
P-esters, which can be synthesized from Diethyl butylphosphonate, include anticancer agents . These compounds have shown effectiveness against various types of cancer .
Safety and Hazards
Diethyl butylphosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after single exposure, with the respiratory system being a potential target .
Orientations Futures
Phosphonates, including Diethyl butylphosphonate, have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . They are expected to continue playing a significant role in modern organic chemistry, particularly in the development of potential drugs and agrochemicals .
Mécanisme D'action
Target of Action
Diethyl butylphosphonate is an organophosphorus compound . It has been found to interact with Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . These targets play crucial roles in the metabolism of their respective organisms.
Mode of Action
It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that Diethyl butylphosphonate may interact with its targets by inhibiting their enzymatic activity, leading to changes in the metabolic processes of the organism.
Biochemical Pathways
Phosphonates are known to mimic phosphates and carboxylates of biological molecules, suggesting that they could potentially interfere with a wide range of biochemical pathways
Pharmacokinetics
It is known that phosphonates present enhanced resistance towards hydrolysis , which could potentially impact their bioavailability and pharmacokinetic properties.
Result of Action
Given its potential to inhibit metabolic enzymes, it could lead to changes in the metabolic processes of the organism, potentially affecting cell function and viability .
Action Environment
The action, efficacy, and stability of Diethyl butylphosphonate could potentially be influenced by various environmental factors. For instance, the aqueous solubility of similar compounds has been found to be temperature-dependent , suggesting that temperature could influence the action of Diethyl butylphosphonate
Propriétés
IUPAC Name |
1-diethoxyphosphorylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOJOAVYGLGAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378641 | |
| Record name | Diethyl butylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2404-75-3 | |
| Record name | Diethyl butylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diethyl butylphosphonate interact with surfaces like alumina and silica?
A1: While the provided articles do not specifically investigate Diethyl butylphosphonate, they explore the broader class of alkylphosphonic acids and their esters. [, ] These compounds interact with alumina and silica surfaces primarily through a condensation reaction. [, ] The phosphonic acid group (PO(OH)2) or its ester derivative (PO(OR)2, where R is an alkyl group) reacts with surface hydroxyl groups (–OH) present on alumina and silica. This reaction forms strong P-O-Al or P-O-Si bonds, leading to the grafting of the phosphonate molecule onto the surface.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)

